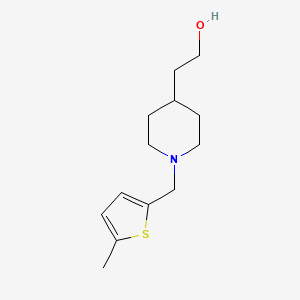

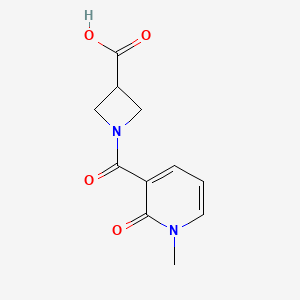

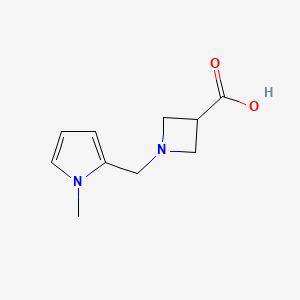

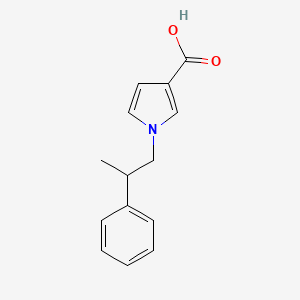

(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol

概要

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane ring, the attachment of the tert-butyl group, and the formation of the triazolyl group. The synthesis could potentially involve techniques such as electrophilic addition, substitution reactions, and reduction reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the cyclohexane ring, the tert-butyl group, the triazolyl group, and the methanol group. The cyclohexane ring would likely adopt a chair conformation, with the tert-butyl group in an equatorial position to minimize steric strain .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reagents used. For example, the tert-butyl group could potentially undergo elimination reactions, although this would be more difficult if the group is locked in an equatorial position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazolyl and methanol groups could potentially increase its solubility in polar solvents .科学的研究の応用

Catalyst in Huisgen 1,3-Dipolar Cycloadditions

A ligand similar to "(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol" has been used to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This process benefits from low catalyst loadings, short reaction times, and compatibility with various functional groups, making it an excellent catalyst for click chemistry applications (Ozcubukcu et al., 2009).

Synthesis of New Chemical Entities

Research has shown the capability of triazole derivatives to engage in reactions leading to new classes of compounds. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a novel class of cyclic dipeptidyl ureas, highlighting the versatility of triazole-based compounds in synthesizing bioactive molecules (Sañudo et al., 2006).

Development of Chiral Analytical Methods

The compound's structural features have been leveraged in developing chiral analytical methods, such as the separation and analysis of stereoisomers of novel antitubercular compounds. These methods are crucial for evaluating the pharmacological properties of new drugs and ensuring their purity (Shekar et al., 2014).

Self-Assembly in Supramolecular Chemistry

The unique structural attributes of compounds with tert-butyl and triazole functionalities have been explored in the self-assembly of cyclohexamers, leading to the formation of 1D polymer chains. These assemblies are pertinent in the development of novel materials with specific chemical and physical properties (Bénisvy et al., 2006).

Corrosion Inhibition

Triazole derivatives have been investigated for their potential as corrosion inhibitors for metals. These studies are significant for the development of safer and more effective anti-corrosion agents for use in various industrial applications (Ma et al., 2017).

Fluorescent Probes and Sensors

Derivatives of triazole compounds have been synthesized and studied for their photophysical properties, making them promising candidates as fluorescent probes and sensors. This application is valuable in biochemical and medical research for the detection and analysis of biological molecules and processes (Guzow et al., 2007).

作用機序

Target of Action

The compound contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Triazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . The specific target would depend on the exact structure and functional groups present in the compound.

Safety and Hazards

将来の方向性

The future directions for research involving this compound could be quite diverse, depending on its properties and potential applications. This could include further studies to fully characterize its physical and chemical properties, investigations into its reactivity and potential uses, and the development of new synthesis methods .

特性

IUPAC Name |

[1-(4-tert-butylcyclohexyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c1-13(2,3)10-4-6-12(7-5-10)16-8-11(9-17)14-15-16/h8,10,12,17H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVQHYOSSDKGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。